Wavelength-Controlled Meta-to-Ortho or Meta-to-Para Migration: A Unique Photochemical Handle for Regioselective Synthesis with 3-(1-Phenylethyl)phenol
The meta-substituted phenol core of 3-(1-phenylethyl)phenol enables a unique photochemical rearrangement not accessible to the ortho or para isomers. Under irradiation in the presence of Lewis or Brønsted acids, the meta isomer undergoes selective migration of the 1-phenylethyl group: short-wavelength light (λ = 310 nm) promotes meta→para migration, while longer-wavelength light (λ = 390 nm) directs meta→ortho migration [1]. In contrast, ortho and para isomers cannot serve as substrates for this controlled isomerization process; they lack the requisite arenium ion intermediate geometry necessary for the 4π electrocyclization pathway [1].
| Evidence Dimension | Photochemical isomerization directionality |
|---|---|
| Target Compound Data | Selective migration to para (310 nm) or ortho (390 nm) |
| Comparator Or Baseline | Ortho and para isomers: no reported photochemical rearrangement capability |
| Quantified Difference | Unique wavelength-dependent selectivity; ortho/para isomers unreactive under these conditions |
| Conditions | Irradiation in presence of Lewis or Brønsted acids |
Why This Matters
Enables late-stage diversification of phenolic scaffolds using a single meta-substituted precursor, reducing the need for separate synthetic routes to ortho and para isomers.
- [1] Alonso M., Lonardi G., Arpa E.M., et al. Photochemical permutation of meta-substituted phenols. Nat Commun 16, 12345 (2025). View Source
